![molecular formula C6H11FO5 B057161 3-Deoxy-3-fluoro-D-myo-Inositol CAS No. 120444-24-8](/img/structure/B57161.png)
3-Deoxy-3-fluoro-D-myo-Inositol
Overview
Description
3-Deoxy-3-fluoro-D-myo-Inositol is a compelling compound within the biomedical industry. It has surfaced for exploration of therapeutic potential . It is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium . The 3-position is blocked by fluorine so it cannot be converted to Ins (1,3,4,5)P4 by the action of 3-kinases . It may be a useful tool for studying the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .
Molecular Structure Analysis
The molecular formula of 3-Deoxy-3-fluoro-D-myo-Inositol is C6H8FO14P3Na6 . The molecular weight is 554.0 .Scientific Research Applications
Role in Phosphatidylinositol Intracellular Signalling Pathways
3-Deoxy-3-fluoro-D-myo-Inositol has been shown to be taken up by cells and incorporated into cellular phospholipids . This suggests that these unnatural myo-inositol analogues may act as antimetabolites in the phosphatidylinositol intracellular signalling pathways . This is particularly significant as cells transformed by oncogenes often exhibit elevated phosphatidylinositol turnover .
Inhibition of Cell Growth
D-3-Deoxy-3-substituted myo-inositol analogues, including 3-Deoxy-3-fluoro-D-myo-Inositol, have been found to exhibit a diversity of growth-inhibitory activities . They show selectivity in inhibiting the growth of some transformed cells as compared with wild-type cells . This could offer new opportunities for controlling the growth of cancer cells .
Potential as a Chemical Probe in Glycobiology
The chemoenzymatic synthesis of 3-deoxy-3-fluoro-D-myo-Inositol has demonstrated its potential as a novel versatile chemical probe in glycobiology . This could open up new avenues for the study of complex carbohydrate structures and their biological functions .
Role in Cancer Chemotherapy
Given its role in inhibiting cell growth and its potential impact on phosphatidylinositol intracellular signalling pathways, 3-Deoxy-3-fluoro-D-myo-Inositol could have significant implications for cancer chemotherapy . Its ability to selectively inhibit the growth of transformed cells could make it a valuable tool in the development of targeted cancer therapies .
Role in the Study of Oncogene Action
Since cells transformed by oncogenes often exhibit elevated phosphatidylinositol turnover, the inhibition of signalling pathways that mediate oncogene action could offer new opportunities for controlling the growth of cancer cells . 3-Deoxy-3-fluoro-D-myo-Inositol, with its potential role in these pathways, could therefore be a valuable tool in the study of oncogene action .
Potential Role in the Development of New Therapeutics
Given its diverse roles and potential applications, 3-Deoxy-3-fluoro-D-myo-Inositol could play a significant role in the development of new therapeutics, particularly in the fields of oncology and glycobiology .
Mechanism of Action
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-myo-Inositol is the inositol trisphosphate receptor (InsP3R) . This receptor plays a crucial role in regulating intracellular calcium levels .
Mode of Action
3-Deoxy-3-fluoro-D-myo-Inositol interacts with its target by mimicking the natural ligand, inositol trisphosphate (InsP3). The 3-fluoro substitution prevents the compound from being converted to inositol 1,3,4,5-tetrakisphosphate (InsP4) by 3-kinases . This allows the compound to persistently activate the InsP3R, leading to sustained calcium release .
Biochemical Pathways
The activation of InsP3R by 3-Deoxy-3-fluoro-D-myo-Inositol leads to the release of calcium from intracellular stores . This affects various downstream pathways that are regulated by calcium signaling, including cellular processes such as muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The sustained activation of InsP3R by 3-Deoxy-3-fluoro-D-myo-Inositol results in prolonged calcium signaling. This can have various effects at the molecular and cellular level, depending on the specific cell type and the downstream pathways that are activated .
Action Environment
The action, efficacy, and stability of 3-Deoxy-3-fluoro-D-myo-Inositol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules, such as proteins or lipids, can influence the compound’s interaction with its target .
Safety and Hazards
properties
IUPAC Name |
(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJJYSBSOKEOY-WWHKVMGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-fluoro-D-myo-Inositol | |
CAS RN |
120444-24-8 | |
Record name | 3-Deoxy-3-fluoroinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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